molecular formula C19H16O8 B15287639 Salvianolic Acid M

Salvianolic Acid M

Cat. No.: B15287639
M. Wt: 372.3 g/mol
InChI Key: TUHODGIPFMDZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvianolic Acid M is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound has garnered attention for its potential therapeutic benefits, particularly in cardiovascular and neuroprotective applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salvianolic Acid M involves several steps, starting from basic phenolic compounds. The process typically includes esterification, hydroxylation, and condensation reactions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the reactions under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as microbial fermentation and enzymatic conversion. For instance, engineered Escherichia coli strains can be used to produce this compound from precursor compounds like L-DOPA through a series of enzymatic reactions. This method is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Salvianolic Acid M undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in an alcohol solvent.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Phenolic hydroxyl groups.

    Substitution: Alkylated phenolic compounds.

Scientific Research Applications

Salvianolic Acid M has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.

    Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to scavenge reactive oxygen species.

    Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.

    Industry: Utilized in the development of natural antioxidant supplements and functional foods.

Mechanism of Action

Salvianolic Acid M exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This compound also inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, through the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. Additionally, it enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase .

Comparison with Similar Compounds

  • Salvianolic Acid A
  • Salvianolic Acid B
  • Rosmarinic Acid

Comparison:

This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic research and applications.

Properties

Molecular Formula

C19H16O8

Molecular Weight

372.3 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C19H16O8/c1-26-15-5-2-9(7-14(15)22)6-11-16(17(18(23)24)27-19(11)25)10-3-4-12(20)13(21)8-10/h2-8,16-17,20-22H,1H3,(H,23,24)

InChI Key

TUHODGIPFMDZNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.